PON-PC

Lipidomics Analytical Chemistry Oxidized Phospholipid Profiling

Choose PON-PC for reliable experimental outcomes: this truncated oxidized phospholipid (Tr-OxPL) features a 9-carbon sn-2 aldehyde chain, enabling unambiguous TLC identification (Rf 0.46) and serving as a calibration standard for lipidomic profiling. Its intermediate macrophage clearance rate (faster than POVPC, slower than PGPC) makes it ideal for scavenger receptor studies. Elevated in cigarette smoke-exposed and aged murine BALF, PON-PC suppresses TNF-α, NO, and NADP+ at 40 µM. Procure this specific oxidized species to avoid confounding structure-activity relationships and ensure reproducibility in inflammation and membrane biophysics research.

Molecular Formula C33H64NO9P
Molecular Weight 649.8 g/mol
Cat. No. B3025673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePON-PC
Molecular FormulaC33H64NO9P
Molecular Weight649.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=O
InChIInChI=1S/C33H64NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(36)40-29-31(30-42-44(38,39)41-28-26-34(2,3)4)43-33(37)25-22-19-16-17-20-23-27-35/h27,31H,5-26,28-30H2,1-4H3/t31-/m1/s1
InChIKeyPPTNNIINSOQWCE-WJOKGBTCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PON-PC Procurement Guide: Oxidized Phospholipid for Macrophage Modulation and Lung Injury Research


PON-PC (CAS 135726-46-4), also known as 1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine, is a truncated oxidized phospholipid (Tr-OxPL) characterized by a 9-carbon sn-2 fatty acyl chain terminating in a reactive aldehyde group [1]. This compound is generated during oxidative modification of palmitoyl oleoyl phosphatidylcholine (POPC) and is a constituent of oxidized low-density lipoprotein (oxLDL), with documented elevation in bronchoalveolar lavage fluid following cigarette smoke exposure and in aged murine models [2]. At a concentration of 40 µM, PON-PC suppresses TNF-α, nitric oxide, and NADP+ production in primary mouse alveolar macrophages .

Why PON-PC Cannot Be Substituted with POVPC or PGPC in Mechanistic Studies of Oxidized Phospholipid Biology


Truncated oxidized phosphatidylcholines (Tr-OxPCs) share a common scaffold but differ critically in the length and terminal chemistry of their oxidized sn-2 chains. These structural variations translate into measurable differences in chromatographic retention behavior, membrane bilayer perturbation potency, and susceptibility to enzymatic or cellular clearance [1][2]. Specifically, PON-PC, POVPC, and PGPC exhibit divergent Rf values on thin-layer chromatography and are eliminated at distinct rates by alveolar macrophages, with PGPC and PONPC showing faster initial clearance than POVPC [3]. Moreover, PGPC induces a substantially greater decrease in membrane lipid order compared to POVPC, a distinction that has not been characterized for PON-PC but underscores the functional non-equivalence of these species [4]. Procurement of a generic oxidized phospholipid without specifying the exact oxidized acyl chain configuration will compromise experimental reproducibility and confound interpretation of structure-activity relationships in inflammation, membrane biophysics, and lipid signaling studies.

Quantitative Evidence for PON-PC Differentiation from Closest Oxidized Phospholipid Analogs


Chromatographic Mobility: PON-PC Exhibits Distinct Rf Value Differentiating It from POVPC, PGPC, and PAzPC

PON-PC possesses the highest thin-layer chromatography (TLC) retention factor among four truncated oxidized phosphatidylcholines evaluated under identical experimental conditions, enabling unambiguous analytical discrimination from POVPC, PGPC, and PAzPC [1].

Lipidomics Analytical Chemistry Oxidized Phospholipid Profiling

Differential Alveolar Macrophage Clearance Kinetics: PON-PC vs POVPC vs PGPC vs PAzPC

PON-PC is cleared from culture medium by mouse alveolar macrophages with kinetics that differ substantially from structurally related oxidized phosphatidylcholines, establishing compound-specific cellular handling [1].

Immunometabolism Macrophage Biology Lipid Clearance

Pathophysiological Co-Elevation with POVPC During Ischemia-Reperfusion Injury

Both PON-PC and POVPC are significantly elevated during myocardial ischemia-reperfusion (IR) injury, and direct treatment of cardiomyocytes with these oxidized phosphatidylcholines negatively affects cellular calcium handling and contraction [1].

Cardiovascular Research Ischemia-Reperfusion Oxidative Stress

Membrane Perturbation Potency Divergence Among Tr-OxPL Species Informs PON-PC Selection

In comparative membrane biophysics studies of truncated oxidized phospholipids, PGPC induces a markedly larger decrease in membrane lipid order than POVPC in both mono- and polyunsaturated phosphatidylcholine vesicles [1]. While PON-PC was not directly quantified in this study, the data establish that oxidized sn-2 chain structure critically determines membrane-perturbing potency, supporting the inference that PON-PC will exhibit behavior distinct from both POVPC and PGPC.

Membrane Biophysics Lipid Bilayer Structure Phospholipase A2 Activity

Optimal Research Applications for PON-PC Based on Quantitative Differentiation Evidence


Lipidomics Method Development Requiring Chromatographic Resolution of Oxidized Phospholipid Species

The distinct TLC Rf value of PON-PC (0.46) relative to POVPC (0.39), PGPC (0.24), and PAzPC (0.38) makes this compound an ideal calibration standard for developing and validating analytical methods that require unambiguous identification of specific truncated oxidized phosphatidylcholine species in biological samples [1]. Researchers performing lipidomic profiling of oxidized LDL, pulmonary surfactant, or bronchoalveolar lavage fluid should procure PON-PC as a reference standard to ensure accurate peak assignment and quantification.

Alveolar Macrophage Lipid Clearance and Scavenger Receptor Functional Assays

The differential clearance kinetics of PON-PC by mouse alveolar macrophages—approximately 2-fold faster elimination than POVPC over 4 hours—support its use in experiments designed to probe scavenger receptor specificity (e.g., CD36) and macrophage lipid handling mechanisms [1]. Procurement of PON-PC is specifically indicated for studies requiring an oxidized phospholipid substrate that exhibits intermediate clearance rates distinct from both the rapidly cleared PGPC and the slowly cleared POVPC.

Myocardial Ischemia-Reperfusion Injury and Cardiomyocyte Calcium Handling Models

Based on the demonstrated elevation of both PON-PC and POVPC during IR injury and their direct effects on cardiomyocyte calcium transients and contractile function, PON-PC should be selected for ex vivo or in vitro cardiovascular studies examining oxidized phospholipid-mediated cardiac dysfunction [2]. The compound enables precise investigation of IR pathophysiology without confounding by structurally similar but functionally distinct oxidized lipid species.

Pulmonary Inflammation and Aging-Related Lung Injury Mechanistic Studies

PON-PC is documented to be elevated in bronchoalveolar lavage fluid of cigarette smoke-exposed and aged mice, and it suppresses TNF-α, NO, and NADP+ production in primary alveolar macrophages at 40 µM [3]. The compound is appropriate for studies investigating age-dependent vulnerability of pulmonary endothelium to oxidized phospholipids and the role of CD36-mediated signaling in infectious lung injury exacerbation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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